molecular formula C16H25N3O B8383541 N-[3-[1-(3-Aminopropyl)-4-piperidinyl]phenyl]acetamide

N-[3-[1-(3-Aminopropyl)-4-piperidinyl]phenyl]acetamide

Cat. No. B8383541
M. Wt: 275.39 g/mol
InChI Key: HFWZERJLIXANPB-UHFFFAOYSA-N
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Patent
US07199135B2

Procedure details

Using the methods described above, the following additional intermediates were synthesized. N-(3-{1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE. ESMS m/e: 420.2 (M+H)+. N-(3-{1-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE: ESMS m/e: 434.4 (M+H)+. N-(3-{1-[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE: ESMS m/e: 448.4 (M+H)+. N-(3-{1-[5-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PENTYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE. ESMS m/e: 462.4 (M+H)+. N-(3-{1-[6-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)HEXYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE: ESMS m/e: 476.4 (M+H)+.
Name
N-(3-{1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(3-{1-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-(3-{1-[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
N-(3-{1-[5-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PENTYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
N-(3-{1-[6-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)HEXYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
O=C1C2C(=CC=CC=2)C(=O)N1CCN1CCC(C2C=C(NC(=O)C(C)C)C=CC=2)CC1.O=C1C2C(=CC=CC=2)C(=O)[N:34]1[CH2:43][CH2:44][CH2:45][N:46]1[CH2:51][CH2:50][CH:49]([C:52]2[CH:53]=[C:54]([NH:58][C:59](=[O:63])[CH:60](C)C)[CH:55]=[CH:56][CH:57]=2)[CH2:48][CH2:47]1.O=C1C2C(=CC=CC=2)C(=O)N1CCCCN1CCC(C2C=C(NC(=O)C(C)C)C=CC=2)CC1.O=C1C2C(=CC=CC=2)C(=O)N1CCCCCN1CCC(C2C=C(NC(=O)C(C)C)C=CC=2)CC1.O=C1C2C(=CC=CC=2)C(=O)N1CCCCCCN1CCC(C2C=C(NC(=O)C(C)C)C=CC=2)CC1>>[NH2:34][CH2:43][CH2:44][CH2:45][N:46]1[CH2:51][CH2:50][CH:49]([C:52]2[CH:53]=[C:54]([NH:58][C:59](=[O:63])[CH3:60])[CH:55]=[CH:56][CH:57]=2)[CH2:48][CH2:47]1

Inputs

Step One
Name
N-(3-{1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CCN1CCC(CC1)C=1C=C(C=CC1)NC(C(C)C)=O
Step Two
Name
N-(3-{1-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CCCN1CCC(CC1)C=1C=C(C=CC1)NC(C(C)C)=O
Step Three
Name
N-(3-{1-[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CCCCN1CCC(CC1)C=1C=C(C=CC1)NC(C(C)C)=O
Step Four
Name
N-(3-{1-[5-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PENTYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CCCCCN1CCC(CC1)C=1C=C(C=CC1)NC(C(C)C)=O
Step Five
Name
N-(3-{1-[6-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)HEXYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CCCCCCN1CCC(CC1)C=1C=C(C=CC1)NC(C(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were synthesized

Outcomes

Product
Name
Type
Smiles
NCCCN1CCC(CC1)C=1C=C(C=CC1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.